4-Bromo-1H-benzo[d]imidazol-2-amine
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Overview
Description
4-Bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and an amine group at the 2-position.
Preparation Methods
The synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-phenylenediamine with a suitable brominated precursor under acidic conditions. Another approach is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with an amine and a brominated nitrile . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions vary but often include substituted benzimidazoles and other heterocyclic compounds.
Scientific Research Applications
4-Bromo-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[d]imidazol-2-amine involves its interaction with various molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in antimicrobial, anticancer, or other therapeutic effects .
Comparison with Similar Compounds
4-Bromo-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Lacks the bromine substitution, leading to different reactivity and biological activity.
4-Chloro-1H-benzo[d]imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
5,6-Dichloro-1H-benzo[d]imidazol-2-amine: Contains additional chlorine atoms, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBPTWXQVFJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743761 |
Source
|
Record name | 4-Bromo-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-75-3 |
Source
|
Record name | 4-Bromo-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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